Cas no 2137493-50-4 (2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide)

2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide is a pyrimidine derivative with potential applications in pharmaceutical and biochemical research. Its structure features a tetrahydropyrimidine core, which is often associated with bioactive properties, including enzyme inhibition or modulation of nucleic acid metabolism. The presence of both amino and carbonyl functional groups enhances its reactivity, making it a versatile intermediate for further chemical modifications. This compound may be of interest in the development of nucleoside analogs or as a scaffold for drug discovery. Its well-defined molecular structure allows for precise characterization and reproducibility in synthetic pathways. Further studies are required to explore its full pharmacological potential.
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide structure
2137493-50-4 structure
Product name:2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide
CAS No:2137493-50-4
MF:C8H12N4O3
Molecular Weight:212.205881118774
CID:6264003
PubChem ID:165872348

2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide 化学的及び物理的性質

名前と識別子

    • 2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide
    • EN300-1107821
    • 2137493-50-4
    • インチ: 1S/C8H12N4O3/c1-4(6(13)10-2)12-3-5(9)7(14)11-8(12)15/h3-4H,9H2,1-2H3,(H,10,13)(H,11,14,15)
    • InChIKey: IRYSBKHHYFBAQM-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N1C(NC(C(=C1)N)=O)=O)NC

計算された属性

  • 精确分子量: 212.09094026g/mol
  • 同位素质量: 212.09094026g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 350
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.5
  • トポロジー分子極性表面積: 105Ų

2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1107821-0.5g
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide
2137493-50-4 95%
0.5g
$1262.0 2023-10-27
Enamine
EN300-1107821-2.5g
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide
2137493-50-4 95%
2.5g
$2576.0 2023-10-27
Enamine
EN300-1107821-10g
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide
2137493-50-4 95%
10g
$5652.0 2023-10-27
Enamine
EN300-1107821-0.25g
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide
2137493-50-4 95%
0.25g
$1209.0 2023-10-27
Enamine
EN300-1107821-0.1g
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide
2137493-50-4 95%
0.1g
$1157.0 2023-10-27
Enamine
EN300-1107821-1.0g
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide
2137493-50-4
1g
$1315.0 2023-05-26
Enamine
EN300-1107821-5.0g
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide
2137493-50-4
5g
$3812.0 2023-05-26
Enamine
EN300-1107821-10.0g
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide
2137493-50-4
10g
$5652.0 2023-05-26
Enamine
EN300-1107821-1g
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide
2137493-50-4 95%
1g
$1315.0 2023-10-27
Enamine
EN300-1107821-5g
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide
2137493-50-4 95%
5g
$3812.0 2023-10-27

2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide 関連文献

2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamideに関する追加情報

Introduction to 2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide (CAS No. 2137493-50-4)

2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2137493-50-4, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a tetrahydropyrimidine core, which is a common motif in bioactive molecules, particularly in the design of kinase inhibitors and other therapeutic agents.

The 5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl moiety within the compound’s name highlights its heterocyclic nature, which is often associated with enhanced binding affinity and selectivity in biological targets. This feature makes it a valuable scaffold for further derivatization and optimization in drug discovery programs. The N-methylpropanamide part of the molecule introduces a polar amide group, which can contribute to solubility and pharmacokinetic properties, making it an attractive candidate for oral administration.

In recent years, there has been growing interest in tetrahydropyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that compounds containing this motif exhibit promising activity against enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases including cancer and inflammatory disorders. The 5-amino group provides a site for further functionalization, allowing chemists to modulate the compound’s bioactivity and pharmacological profile.

One of the most compelling aspects of 2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide is its potential as a lead compound for the development of novel therapeutics. Researchers have been exploring its interactions with various biological targets using computational modeling and experimental techniques. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymes involved in signal transduction pathways, which are critical for maintaining cellular homeostasis.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The tetrahydropyrimidine core is typically constructed through cyclization reactions involving appropriate precursors, while the N-methylpropanamide group is introduced via amide bond formation. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

From a medicinal chemistry perspective, the structural features of 2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide make it a promising candidate for further investigation. The presence of both polar and non-polar regions within the molecule allows for favorable interactions with biological targets while also enhancing pharmacokinetic properties. Additionally, the 5-amino group offers opportunities for covalent binding or further derivatization to improve drug-like characteristics.

Recent advancements in drug discovery have emphasized the importance of structure-based design and high-throughput screening (HTS) to identify novel bioactive compounds. Tetrahydropyrimidine derivatives, including our compound of interest,CAS No. 2137493-50-4, have been extensively screened for their potential therapeutic applications. These efforts have led to several promising candidates that are now undergoing further preclinical evaluation.

The role of computational chemistry in accelerating drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of 2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide to its target proteins. By simulating these interactions computationally, researchers can optimize the compound’s structure before conducting expensive wet-lab experiments. This approach has significantly reduced the time and cost associated with drug development.

In conclusion,CAS No. 2137493-50-4 represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. The combination of a tetrahydropyrimidine core, an N-methylpropanamide group, and a reactive 5-amino group makes this compound a versatile scaffold for drug discovery efforts. As research continues to uncover new biological targets and mechanisms underlying human diseases,this molecule will undoubtedly play an important role in developing next-generation therapeutics.

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